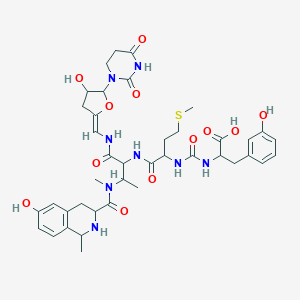
Napsamycin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Napsamycin D is a uridylpeptide antibacterial compound originally isolated from the bacterium Streptomyces sp. HIL Y-82,11372 . It shares a common structural scaffold with other uridylpeptide antibiotics such as mureidomycins and pacidamycins . This compound exhibits potent activity against Pseudomonas species but is not effective against other Gram-negative or Gram-positive bacteria .
Preparation Methods
Napsamycin D is produced through biosynthetic pathways in Streptomyces species. The gene cluster responsible for its biosynthesis has been identified in Streptomyces sp. DSM 5940 . Heterologous expression of this gene cluster in Streptomyces coelicolor M1154 has led to the production of this compound . The biosynthetic pathway involves a series of enzymatic reactions that assemble the uridylpeptide structure from simpler precursor molecules .
Chemical Reactions Analysis
Napsamycin D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Napsamycin D has several scientific research applications, particularly in the field of antibacterial drug development. It targets the bacterial enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), which is involved in peptidoglycan biosynthesis . This makes it a valuable tool for studying bacterial cell wall synthesis and developing new antibiotics to combat antibiotic-resistant pathogens . Additionally, this compound’s unique structure and mode of action make it a subject of interest in biochemical and pharmacological research .
Mechanism of Action
Napsamycin D exerts its antibacterial effects by inhibiting the enzyme MraY, which is essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall . By binding to MraY, this compound prevents the formation of the peptidoglycan precursor, leading to cell wall disruption and bacterial cell death . This mechanism of action is similar to that of other uridylpeptide antibiotics, such as mureidomycins and pacidamycins .
Comparison with Similar Compounds
Napsamycin D is structurally similar to other uridylpeptide antibiotics, including mureidomycins and pacidamycins . These compounds share a common uridine-based scaffold and target the same bacterial enzyme, MraY . this compound is unique in its specific activity against Pseudomonas species, whereas mureidomycins and pacidamycins have broader antibacterial spectra . Other similar compounds include sansanmycins and liposidomycins, which also target bacterial cell wall biosynthesis but differ in their structural features and spectrum of activity .
Properties
CAS No. |
144379-27-1 |
|---|---|
Molecular Formula |
C40H52N8O12S |
Molecular Weight |
869.0 g/mol |
IUPAC Name |
2-[[1-[[1-[[(Z)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C40H52N8O12S/c1-20-27-9-8-25(50)16-23(27)17-29(42-20)36(55)47(3)21(2)33(35(54)41-19-26-18-31(51)37(60-26)48-12-10-32(52)45-40(48)59)46-34(53)28(11-13-61-4)43-39(58)44-30(38(56)57)15-22-6-5-7-24(49)14-22/h5-9,14,16,19-21,28-31,33,37,42,49-51H,10-13,15,17-18H2,1-4H3,(H,41,54)(H,46,53)(H,56,57)(H2,43,44,58)(H,45,52,59)/b26-19- |
InChI Key |
AZGANZVUWUCOGH-XHPQRKPJSA-N |
SMILES |
CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)NC=C3CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O |
Isomeric SMILES |
CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)N/C=C\3/CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O |
Canonical SMILES |
CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)NC=C3CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O |
Synonyms |
napsamycin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


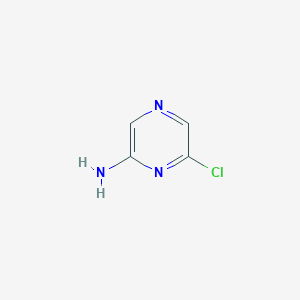
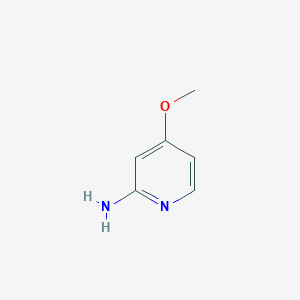
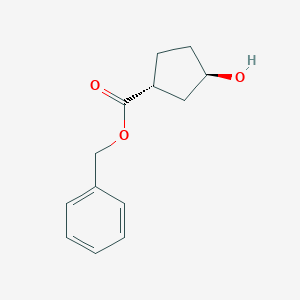
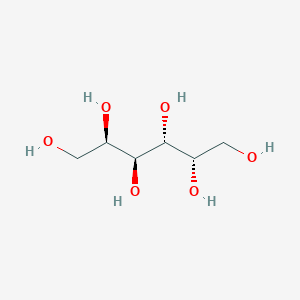
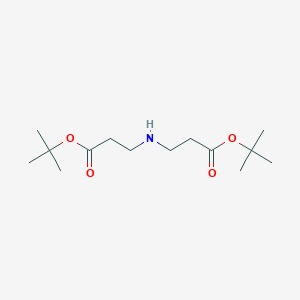
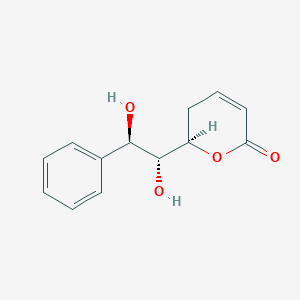
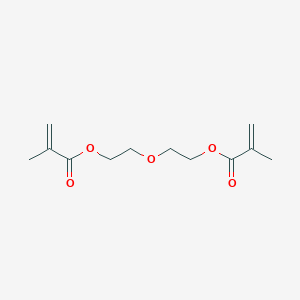
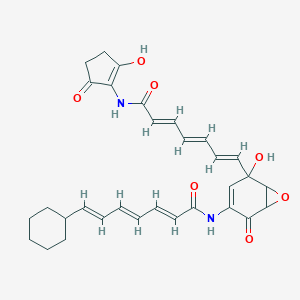
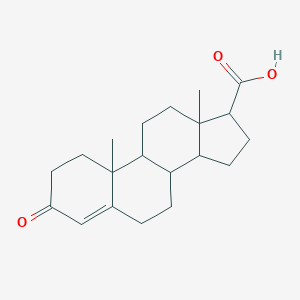

![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)
![[(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B134936.png)
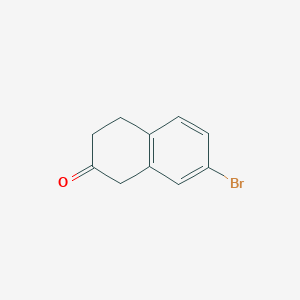
![1-Methylbenz[a]anthracene](/img/structure/B134943.png)
